Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate
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Overview
Description
Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate is an organic compound that belongs to the class of imino esters This compound is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-methoxy-2-nitrophenyl)imino]acetate typically involves the reaction of ethyl acetoacetate with 4-methoxy-2-nitroaniline under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 4-methoxy-2-aminophenyl imino acetate.
Oxidation: 4-methoxy-2-nitrosophenyl imino acetate.
Substitution: Various substituted phenyl imino acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [(4-methoxy-2-nitrophenyl)imino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic activities.
Comparison with Similar Compounds
Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate can be compared with other similar compounds such as:
Ethyl [(4-methoxyphenyl)imino]acetate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl [(4-nitrophenyl)imino]acetate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.
This compound stands out due to the presence of both methoxy and nitro groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O5 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-2-nitrophenyl)iminoacetate |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(14)7-12-9-5-4-8(17-2)6-10(9)13(15)16/h4-7H,3H2,1-2H3 |
InChI Key |
HMXKVWQIEKCIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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